molecular formula C14H20ClN3S B5720016 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione CAS No. 6623-07-0

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione

Cat. No.: B5720016
CAS No.: 6623-07-0
M. Wt: 297.8 g/mol
InChI Key: CKCBXTCEVYECNG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel anticonvulsant agents . This compound belongs to the 1,2,4-triazole-3-thione class, a group of nitrogen-sulfur heterocycles known for their diverse biological activities . The core structure is a privileged pharmacophore in anticonvulsant drug discovery, with its mechanism of action often linked to the modulation of key neuronal signaling pathways . Research on analogous 1,2,4-triazole-3-thione derivatives suggests that this compound may exert its primary research effects through the inhibition of voltage-gated sodium channels (VGSCs), a common target for established anticonvulsant drugs . By interacting with the batrachotoxin-binding site on these channels, such compounds can stabilize the inactivated state of the channel, thereby reducing neuronal hyperexcitability associated with seizure activity . A secondary, potential mechanism involves the positive allosteric modulation of GABA_A receptors, the major inhibitory neurotransmitter system in the central nervous system . Enhancing GABAergic inhibition provides another rational approach to suppressing seizure propagation. The structural features of this compound—specifically, the 4-chlorophenyl group and the 5,5-dipropyl substituents—are designed to optimize lipophilicity and influence its pharmacodynamic profile and blood-brain barrier penetration . It serves as a critical building block for researchers exploring structure-activity relationships (SAR) to develop new therapeutic candidates for treatment-resistant epilepsy and to study the pathophysiology of neuronal excitability .

Properties

IUPAC Name

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3S/c1-3-9-14(10-4-2)16-13(19)18(17-14)12-7-5-11(15)6-8-12/h5-8,17H,3-4,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCBXTCEVYECNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984726
Record name 2-(4-Chlorophenyl)-5,5-dipropyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6623-07-0
Record name 2-(4-Chlorophenyl)-5,5-dipropyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione typically involves the reaction of 4-chlorophenyl isothiocyanate with dipropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₄H₂₀ClN₃S
  • Molecular Weight : 297.8 g/mol
  • CAS Number : 6623-07-0

The presence of the thione functional group (C=S) enhances its reactivity and potential interactions with biological systems.

Scientific Research Applications

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione is utilized in various research domains:

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for modifications that can lead to new chemical entities.

Biology

  • Bioactive Molecule : Research indicates potential antimicrobial and antifungal properties. Its interactions with biological targets are under investigation to understand its pharmacological effects better.

Medicine

  • Therapeutic Potential : Ongoing studies aim to explore its efficacy against various diseases, including cancer and infectious diseases. The compound's structural similarities with known therapeutic agents suggest potential bioactivity that warrants further exploration.

Industry

  • Material Development : The compound may be used in developing new materials with specific properties such as polymers and coatings. Its chemical stability and reactivity profile can be advantageous in industrial applications.

Compounds similar to this compound have demonstrated a range of biological activities:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial

These activities are attributed to the compound's ability to interact with various biochemical pathways.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several triazolidine derivatives. Results indicated that compounds structurally related to this compound exhibited significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic route for producing this compound on an industrial scale. The study highlighted the use of continuous flow reactors to enhance yield and purity while reducing reaction times significantly.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular processes such as signal transduction and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Insecticidal Pyridine/Thienopyridine Derivatives ()

The compounds N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide share the 4-chlorophenyl group but differ in their core structures (pyridine/thienopyridine vs. triazolidine). Key comparisons:

  • Activity: These pyridine derivatives exhibit superior insecticidal activity against cowpea aphids compared to acetamiprid, a neonicotinoid insecticide .

Triazole-Thione Hexamer ()

The compound (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione shares a triazole-thione backbone but differs in substituents (2-chlorophenyl vs. 4-chlorophenyl) and the presence of hydrogen-bonded methanol. Key comparisons:

  • Solubility/Stability: The hexameric hydrogen-bonding network in ’s compound enhances crystallinity but may reduce solubility in nonpolar solvents . The dipropyl groups in the target compound likely increase lipophilicity, improving membrane permeability.
  • Synthetic Routes: Both compounds are synthesized via cyclocondensation, but ’s method includes methanol as a co-crystallizing agent, complicating purification .

Pharmaceutical 4-Chlorophenyl Derivatives ()

Cetirizine-related compounds like 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol highlight the pharmacological relevance of 4-chlorophenyl groups. Key comparisons:

  • Substituent Position : The para (4-) position of the chlorophenyl group in the target compound vs. ortho (2-) in ’s compound affects electronic properties (e.g., dipole moments) and steric interactions with biological targets .
  • Functionality : Piperazine derivatives () are optimized for antihistamine activity, whereas triazolidine-thiones may target enzymes or receptors via sulfur-mediated interactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Key Properties/Activity Reference
Target Compound 1,2,4-Triazolidine 4-ClPh, 5,5-dipropyl, -S Unstudied (potential insecticide) N/A
Pyridine/Thienopyridine Derivatives Pyridine/Thieno[2,3-b]pyridine 4-ClPh, styryl, cyano High insecticidal activity
Triazole-Thione Hexamer 1,2,4-Triazole 2-ClPh, benzylideneamino Hexameric H-bonding, low solubility
Cetirizine-Related Compounds Piperazine 4-ClPh, ethanol/acetic acid Antihistamine activity

Table 2: Substituent Effects on Bioactivity

Substituent Position Compound Class Observed Impact Example
Para (4-ClPh) Triazolidine-Thione Potential enhanced receptor binding Target Compound
Ortho (2-ClPh) Triazole-Thione Altered crystal packing, reduced solubility Compound
Para (4-ClPh) Pyridine Derivatives High insecticidal activity Compounds

Research Findings and Implications

  • Insecticidal Potential: The 4-chlorophenyl group is a critical pharmacophore in agrochemicals, as seen in ’s pyridine derivatives . The target compound’s triazolidine-thione structure may offer novel modes of action.
  • Synthetic Challenges: Propyl groups in the target compound could simplify synthesis compared to ’s methanol-coordinated hexamer, which requires precise crystallization .
  • Pharmacological Relevance : While ’s compounds target human histamine receptors, the triazolidine-thione’s sulfur atom may enable redox-mediated interactions in biological systems .

Biological Activity

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine and industry, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl isothiocyanate with dipropylamine in the presence of a base such as sodium hydroxide. The reaction is usually conducted in organic solvents like dichloromethane or tetrahydrofuran at room temperature. Purification methods include recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that derivatives of triazolidine-3-thione compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Compound A40E. faecalis
Compound B50P. aeruginosa

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. For example, related triazole derivatives have shown cytotoxicity against melanoma and breast cancer cell lines with IC50 values ranging from 7 to 20 µM .

Cell LineIC50 (µM)
Melanoma (IGR39)TBD
Breast Cancer (MDA-MB-231)TBD
Pancreatic Carcinoma (Panc-1)TBD

The biological activity of this compound is attributed to its ability to interact with specific molecular pathways involved in cancer progression and microbial resistance. Research suggests that triazolidine derivatives may inhibit angiogenesis and disrupt cancer cell signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of triazolidine derivatives found that compounds similar to this compound exhibited comparable inhibition zones against bacterial pathogens when tested alongside standard antibiotics like ceftriaxone.
  • Cytotoxicity Assays : In a comparative analysis using MTT assays on human cancer cell lines (e.g., MDA-MB-231), the compound demonstrated significant cytotoxic effects with a notable reduction in cell viability at higher concentrations.

Q & A

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., thiosemicarbazides or hydrazinecarbothioamides) with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system. For example, refluxing at 100–120°C for 2–5 hours, followed by recrystallization from DMF-ethanol mixtures, is effective for analogous triazole-thione derivatives . To optimize efficiency, employ Design of Experiments (DOE) principles:
  • Use fractional factorial designs to screen variables (e.g., temperature, molar ratios, solvent composition).
  • Apply response surface methodology (RSM) to identify optimal conditions .
    Computational pre-screening (e.g., quantum chemical calculations) can prioritize viable reaction pathways, reducing trial-and-error experimentation .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural Elucidation : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding. X-ray crystallography resolves stereochemical ambiguities.
  • Purity Assessment : HPLC with UV detection (λ = 254–280 nm) and mass spectrometry (ESI-MS or MALDI-TOF) verify molecular weight and homogeneity.
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in different environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity data (e.g., nucleophilic substitution rates) .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar (e.g., water) vs. non-polar (e.g., hexane) solvents to assess aggregation tendencies.
  • Transition State Analysis : Identify energy barriers for tautomerization or ring-opening reactions using IRC (intrinsic reaction coordinate) calculations .

Q. How can researchers optimize reaction conditions for scaled synthesis using statistical experimental design?

  • Methodological Answer :
  • Factorial Design : Test variables like catalyst loading (0.5–2.0 mol%), temperature (80–140°C), and solvent polarity (DMF vs. THF) in a 2k^k factorial setup to isolate significant factors .
  • Central Composite Design (CCD) : Optimize yield and selectivity by modeling interactions between variables. For example, a 3-level CCD might reveal nonlinear temperature effects on byproduct formation.
  • Robustness Testing : Introduce ±5% variations in reagent purity to evaluate process reliability under industrial conditions .

Q. How should researchers address contradictory data between experimental results and computational predictions for this compound?

  • Methodological Answer :
  • Error Source Analysis : Cross-validate computational parameters (e.g., basis sets in DFT) against experimental benchmarks (e.g., crystallographic bond lengths) .
  • Sensitivity Testing : Re-run simulations with perturbed conditions (e.g., solvent dielectric constant) to assess prediction stability.
  • Experimental Replication : Conduct kinetic studies under controlled atmospheres (e.g., inert gas) to rule out oxidation/hydrolysis artifacts .

Q. What strategies mitigate solubility challenges for this compound in biological assay media?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO-water gradients (e.g., 5–20% DMSO) with dynamic light scattering (DLS) to monitor aggregation .
  • Cyclodextrin Inclusion Complexes : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) via phase solubility studies to enhance aqueous solubility.
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) using emulsion-solvent evaporation, characterized by TEM and zeta potential .

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